molecular formula C14H16N2OS B263185 4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide

4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B263185
M. Wt: 260.36 g/mol
InChI Key: ADGJBMDFXLLYQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide, also known as DTB or DMTB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DTB is a white crystalline solid with a molecular formula of C15H17NOS and a molecular weight of 259.36 g/mol.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. In medicinal chemistry, 4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide has been shown to inhibit the activity of certain kinases and proteases that are involved in the development and progression of cancer. In neuroscience, 4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide has been shown to selectively bind to certain receptors in the brain, which could be useful for imaging neuronal activity.
Biochemical and Physiological Effects
4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide has been shown to have various biochemical and physiological effects in the body. In medicinal chemistry, 4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In neuroscience, 4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide has been shown to selectively bind to certain receptors in the brain, which could be useful for imaging neuronal activity. In materials science, 4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide has been shown to have unique optical and electronic properties, which could be useful for the development of new materials with specific properties.

Advantages and Limitations for Lab Experiments

4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it a useful building block for the synthesis of new materials. Another advantage is that it has been shown to have unique optical and electronic properties, which could be useful for the development of new materials with specific properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo. Another limitation is that it can be toxic at high concentrations, which could limit its use in certain applications.

Future Directions

There are several future directions for the study of 4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide. One direction is to further investigate its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Another direction is to explore its potential as a fluorescent probe for imaging neuronal activity, which could be useful for studying the brain in vivo. Additionally, further research could be done to explore its potential as a building block for the synthesis of new materials with unique properties.

Synthesis Methods

4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide can be synthesized through a multistep process that involves the reaction of 4-nitrobenzoyl chloride with dimethylamine, followed by reduction with sodium dithionite and then reaction with thiophen-2-ylmethylamine. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, 4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide has been explored for its potential as a fluorescent probe for imaging neuronal activity. In materials science, 4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide has been studied for its potential as a building block for the synthesis of new materials with unique properties.

properties

Product Name

4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

4-(dimethylamino)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C14H16N2OS/c1-16(2)12-7-5-11(6-8-12)14(17)15-10-13-4-3-9-18-13/h3-9H,10H2,1-2H3,(H,15,17)

InChI Key

ADGJBMDFXLLYQH-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CS2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CS2

Origin of Product

United States

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